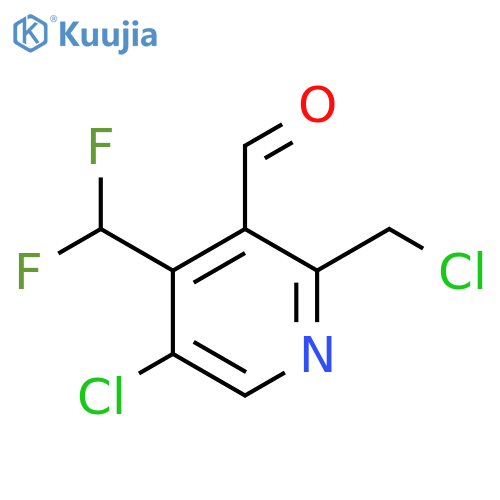Cas no 1806945-06-1 (5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde)

5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde
-
- インチ: 1S/C8H5Cl2F2NO/c9-1-6-4(3-14)7(8(11)12)5(10)2-13-6/h2-3,8H,1H2
- InChIKey: PTHYCGJQJOJRGZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(CCl)C(C=O)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048424-250mg |
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806945-06-1 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029048424-500mg |
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806945-06-1 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029048424-1g |
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806945-06-1 | 97% | 1g |
$2,890.60 | 2022-03-31 |
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
Introduction to 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806945-06-1)
5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde, with the CAS number 1806945-06-1, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This compound is characterized by its pyridine core, which is substituted with a chloromethyl group, a difluoromethyl group, and a carboxaldehyde moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde can be represented as follows:

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, which provides the molecule with strong electron-withdrawing properties. The presence of the chloromethyl and difluoromethyl groups further enhances its reactivity and stability, making it an excellent building block for the synthesis of a wide range of compounds. The carboxaldehyde group at the 3-position of the pyridine ring introduces additional reactivity, enabling various chemical transformations such as condensation reactions, oxidation, and reduction.
In the field of medicinal chemistry, 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde has been explored for its potential as an intermediate in the synthesis of novel drugs. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde demonstrated potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways.
In addition to its applications in medicinal chemistry, 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde has also found use in agrochemicals. Its unique chemical structure makes it suitable for the development of new pesticides and herbicides. Research conducted by leading agrochemical companies has shown that compounds derived from this intermediate exhibit high efficacy against various plant pathogens and pests while maintaining low toxicity to non-target organisms. This dual functionality as both a medicinal and agrochemical intermediate underscores its versatility and potential for commercialization.
The synthesis of 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the sequential introduction of functional groups onto a pyridine scaffold through methods such as electrophilic substitution, nucleophilic substitution, and oxidative coupling reactions. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these synthetic pathways, making it more accessible for large-scale production.
The physical properties of 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde are also noteworthy. It is a solid at room temperature with a melting point ranging from 80 to 85°C. Its solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF) makes it easy to handle in laboratory settings. However, care should be taken during storage to avoid exposure to moisture and light, which can affect its stability.
In conclusion, 5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806945-06-1) is a versatile organic compound with significant potential in both medicinal chemistry and agrochemical applications. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in modern chemical research.
1806945-06-1 (5-Chloro-2-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品
- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 1140495-90-4(4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)
- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 25825-31-4(5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)
- 1806955-72-5(Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)



